(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H11BrOS and its molecular weight is 307.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Production
This area of research focuses on the synthesis and large-scale production of compounds structurally related to the target compound. For instance, the study by Qiu et al. (2009) discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, emphasizing the challenges and solutions in its production process. They highlight issues with using palladium and toxic phenylboronic acid in traditional synthesis methods and offer a practical alternative, showcasing the complexities involved in the synthesis of such compounds (Qiu, Gu, Zhang, & Xu, 2009).
Anticancer Activities of Analogous Compounds
Research into the anticancer properties of compounds structurally similar to "(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one" sheds light on their potential medical applications. A study discusses the cytotoxic effects of certain compounds on cancer cells, indicating the broader implications of such chemical structures in medicinal applications (Kuete, Karaosmanoğlu, & Sivas, 2017).
Environmental and Toxicological Studies
The environmental presence and toxicology of structurally related compounds are crucial for understanding their impact on ecosystems and human health. For instance, Koch and Sures (2018) provide an extensive review of 2,4,6-Tribromophenol, detailing its occurrence in various environments and its toxicological profile, which is vital for assessing the potential environmental and health implications of brominated compounds (Koch & Sures, 2018).
Chemical Properties and Reactivity
Understanding the chemical properties and reactivity of compounds like "this compound" is crucial for their application in various industries. Research in this area explores the chemical behavior and potential applications of similar compounds. For example, Pagano et al. (1998) discuss the intramolecular metathesis of compounds containing hetero elements like O, S, Si, or P, highlighting the importance of understanding chemical reactivity for synthetic applications (Pagano, Mutch, Lefebvre, & Basset, 1998).
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrOS/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVAUUVHGGCCE-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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